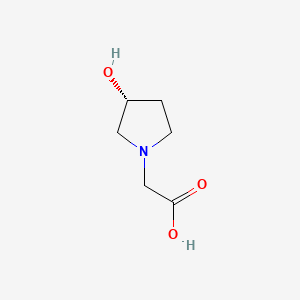

(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid

説明

特性

IUPAC Name |

2-[(3R)-3-hydroxypyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLUKRLXBCGVBF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652356 | |

| Record name | [(3R)-3-Hydroxypyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212225-94-9 | |

| Record name | [(3R)-3-Hydroxypyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with acetic acid or its derivatives under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at desired positions on the pyrrolidine ring .

Industrial Production Methods

Industrial production of ®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid may involve large-scale synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

化学反応の分析

Types of Reactions

®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .

科学的研究の応用

®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

作用機序

The mechanism of action of ®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes .

類似化合物との比較

2-(Pyridin-3-yl)acetic Acid

- Structure: Pyridine ring substituted with acetic acid (CAS: 501-81-5; C₇H₇NO₂; MW: 137.14 g/mol).

- Key Differences :

- Aromatic vs. Aliphatic Ring : The pyridine ring (aromatic) contrasts with the saturated pyrrolidine in the target compound, leading to differences in electronic properties and reactivity.

- Toxicity : Classified under acute toxicity categories (oral, dermal, inhalation; Category 4) , whereas (R)-2-(3-hydroxypyrrolidin-1-yl)acetic acid lacks reported hazards .

- Applications : Used in R&D for metal coordination or as a ligand, but its toxicity limits biological applications compared to the pyrrolidine derivative.

(R)-2-(Pyrrolidin-2-yl)acetic Acid

Ethyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride

- Structure: Ester derivative with a pyrrolidine ring (CAS: 726139-60-2; C₈H₁₆ClNO₂; MW: 193.67 g/mol).

- Key Differences :

- Ester vs. Carboxylic Acid : The ester group reduces acidity and alters metabolic stability.

- Hydrochloride Salt : Enhances crystallinity and shelf-life compared to the free acid form of the target compound.

- Applications : Intermediate in prodrug design, where ester hydrolysis releases the active carboxylic acid .

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic Acid

- Structure: Pyrrolidine with hydroxymethyl at position 2 (CAS: 155681-21-3; C₇H₁₃NO₃; MW: 159.19 g/mol).

- Key Differences :

- Hydroxymethyl Position : The hydroxyl group at position 2 instead of 3 alters spatial orientation and hydrogen-bonding patterns.

- Molecular Weight : Slightly lower than the target compound due to fewer carbon atoms.

- Applications: Potential use in chelating agents or as a scaffold for glycosidase inhibitors .

Enantiomeric Comparison: (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic Acid

- Structure: S enantiomer (CAS: 1212289-17-2; C₆H₁₁NO₃; MW: 161.16 g/mol).

- Key Differences :

- Stereochemistry : Opposite configuration at the pyrrolidine ring, which may lead to divergent biological activity (e.g., receptor binding affinity).

- Synthetic Utility : The R form is often preferred in chiral synthesis depending on the desired product configuration .

生物活性

(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid, also known as (3R)-3-hydroxy-1-pyrrolidineacetic acid, is an organic compound with significant biological implications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₃

- Molecular Weight : 145.16 g/mol

- Functional Groups : The compound features a pyrrolidine ring with a hydroxyl group at the 3-position and an acetic acid moiety, making it a chiral compound.

The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and carboxylic acid groups enhance its binding affinity to molecular targets, modulating their function. For instance, it may act as an inhibitor by binding to the active site of enzymes or alter receptor signaling pathways by functioning as an agonist or antagonist.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate neuronal damage in various models of neurodegeneration, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, contributing to its potential use in treating infections or enhancing immune responses . Its structural features allow it to interfere with microbial metabolic pathways.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is essential for combating oxidative stress in biological systems. This property could be beneficial in developing therapies for conditions associated with oxidative damage .

Structure–Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to evaluate the potency and efficacy of this compound derivatives. These studies highlight how modifications in the molecular structure can significantly enhance biological activity:

| Compound | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Hydroxyl group enhances bioactivity | Neuroprotective, antimicrobial |

| LEI-401 | Structure | Combination of optimal substituents | Potent NAPE-PLD inhibitor |

In one study, the exchange of a morpholine group for a more polar (S)-3-hydroxypyrrolidine resulted in a tenfold increase in activity . This emphasizes the importance of structural modifications in optimizing pharmacological properties.

Clinical Implications

The potential clinical applications of this compound are vast. Its neuroprotective effects suggest possible uses in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Moreover, its antimicrobial properties could lead to new treatments for bacterial infections resistant to conventional antibiotics .

Q & A

Q. What are the common synthetic routes for (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid?

The synthesis typically involves functionalization of pyrrolidine derivatives. A key method includes coupling 3-hydroxypyrrolidine with acetic acid derivatives via nucleophilic substitution or condensation reactions. For example, oxidation of pyrrolidine intermediates (e.g., using potassium permanganate) can introduce hydroxyl groups, followed by alkylation with bromoacetic acid to attach the acetic acid moiety . Reaction conditions such as pH, temperature (e.g., 0–60°C), and catalysts (e.g., FeCl₃) must be optimized to avoid racemization and ensure stereochemical purity.

Q. How is the stereochemistry of this compound confirmed?

Chiral HPLC and polarimetry are standard for preliminary assessment. Advanced confirmation relies on X-ray crystallography using programs like SHELXL for refinement. For instance, SHELXL’s robust algorithms resolve stereochemical ambiguities by analyzing anomalous scattering data and refining Flack parameters, which are critical for distinguishing the (R)-configuration from its enantiomer .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 1.5–2.0 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm).

- IR : Confirms functional groups (e.g., O-H stretch ~3200 cm⁻¹, C=O ~1700 cm⁻¹).

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 160.0974) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic analysis?

Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) may arise from dynamic effects or impurities. Single-crystal X-ray diffraction provides definitive structural evidence. Using SHELXL, researchers can refine occupancy ratios and thermal parameters to distinguish between tautomers or solvate forms. For example, hydrogen-bonding networks in the crystal lattice can stabilize specific conformations, clarifying ambiguous NMR assignments .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Auxiliaries : Use (R)-3-hydroxypyrrolidine with a chiral directing group (e.g., benzyloxycarbonyl) to prevent racemization.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective C-N bond formation.

- Kinetic Resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. How does the hydroxyl group influence biological activity compared to analogs?

The 3-hydroxyl group enhances hydrogen-bonding interactions with targets like enzymes or receptors. For example, in kinase inhibition assays, (R)-configured derivatives show higher binding affinity than non-hydroxylated analogs (e.g., 2-(pyrrolidin-1-yl)acetic acid) due to interactions with catalytic lysine residues. Computational docking (e.g., AutoDock Vina) can model these interactions .

Q. What safety protocols are critical for handling this compound?

Based on SDS data for structurally similar acids:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4: H332).

- Spill Management : Neutralize with sand or vermiculite; avoid water jets to prevent aerosolization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。